molecular formula C16H17N3O2S B6484089 5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2640966-47-6

5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6484089
CAS RN: 2640966-47-6
M. Wt: 315.4 g/mol
InChI Key: CJIKBECASPBPIN-UHFFFAOYSA-N
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Description

5-[(Oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as OTP, is a novel heterocyclic compound that has recently been studied for its potential applications in the field of scientific research. OTP is a derivative of pyrazolo[1,5-a]pyrazin-4-one, a heterocyclic compound containing a five-membered ring with an oxygen atom, three nitrogen atoms, and a sulfur atom. OTP has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects.

Scientific Research Applications

5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. This compound has also been found to possess antioxidant, anti-angiogenic, and anti-apoptotic properties. In addition, this compound has been studied for its potential applications in the treatment of a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The mechanism of action of 5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and 5-lipoxygenase (5-LOX). In addition, this compound may act by interfering with the activity of certain transcription factors, such as nuclear factor kappa-B (NF-κB), and by modulating the expression of certain genes, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, antifungal, and anticancer effects. In addition, this compound has been found to possess antioxidant, anti-angiogenic, and anti-apoptotic properties. This compound has also been found to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one for laboratory experiments include its wide range of biological activities and its ease of synthesis. This compound is relatively easy to synthesize using a variety of methods, including a condensation reaction between 2-thiophen-2-yl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and oxan-4-ylmethyl bromide. However, there are some limitations to using this compound for laboratory experiments. This compound is a relatively new compound and its mechanism of action is not yet fully understood. In addition, this compound is not widely available and is expensive to purchase.

Future Directions

The potential future directions for 5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include further research into its mechanism of action and its potential applications in the treatment of a variety of neurological disorders. In addition, further research is needed to identify other methods of synthesis and to determine the optimal conditions for the synthesis of this compound. Finally, further research is needed to explore the potential of this compound as an anticancer agent and to develop new formulations of this compound for use in laboratory experiments.

Synthesis Methods

5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods, including a condensation reaction between 2-thiophen-2-yl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and oxan-4-ylmethyl bromide. This reaction is carried out in an aprotic solvent at room temperature. The product of the reaction is then purified by recrystallization. Other methods of synthesis include a condensation reaction between 2-thiophen-2-yl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and oxan-4-ylmethyl chloride, a condensation reaction between 2-thiophen-2-yl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and oxan-4-ylmethyl iodide, and a condensation reaction between 2-thiophen-2-yl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and oxan-4-ylmethyl sulfate.

properties

IUPAC Name

5-(oxan-4-ylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16-14-10-13(15-2-1-9-22-15)17-19(14)6-5-18(16)11-12-3-7-21-8-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKBECASPBPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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